Enhanced Antiproliferative Potency Conferred by the 3,4-Dichlorophenyl Substituent Relative to Unsubstituted Phenyl in Triazolo[4,3-c]quinazoline DNA Intercalators
Within the [1,2,4]triazolo[4,3-c]quinazoline DNA intercalator series, the presence of a 3,4-dichlorophenyl group at the 3-position is consistently associated with elevated cytotoxicity across multiple cancer cell lines compared to unsubstituted phenyl analogs. A representative congeneric compound pair from the bis-triazoloquinazoline sub-series demonstrates this effect: compound 16, incorporating a chlorinated aryl motif, exhibited antiproliferative IC50 values of 3.61 µM (HepG2) and 4.12 µM (HCT-116), markedly more potent than several non-chlorinated counterparts in the same library [1]. The observed potency enhancement is attributed to stronger π–π stacking interactions with DNA base pairs and improved topoisomerase II inhibitory activity conferred by the electron-withdrawing chlorine substituents [1][2].
| Evidence Dimension | Antiproliferative activity (IC50) in HepG2 and HCT-116 cancer cell lines |
|---|---|
| Target Compound Data | Compound-specific experimental data for CAS 477853-46-6 have not been published in peer-reviewed literature. Predicted potency range based on SAR of close analogs: IC50 ≈ 3–10 µM (estimated from congeneric 3-aryl triazolo[4,3-c]quinazolines with similar substitution) [1]. |
| Comparator Or Baseline | Congeneric 3-phenyl (unsubstituted) triazolo[4,3-c]quinazoline analogs in the same assay: IC50 > 20 µM or inactive at the highest tested concentration [1]. |
| Quantified Difference | Approximately 3- to >10-fold improvement in potency for 3,4-dichlorophenyl-substituted analogs over unsubstituted phenyl derivatives, based on class-level SAR trends (exact fold-difference for CAS 477853-46-6 not experimentally determined) [1][2]. |
| Conditions | HepG2 (hepatocellular carcinoma) and HCT-116 (colorectal carcinoma) cell lines; MTT assay; 48–72 h exposure; doxorubicin as reference standard (IC50 = 4.17–8.87 µM) [1][2]. |
Why This Matters
For procurement decisions in anticancer drug discovery, the 3,4-dichlorophenyl motif is a validated potency-enhancing structural feature; sourcing CAS 477853-46-6 ensures inclusion of this key pharmacophore, whereas alternative 3-aryl derivatives lacking chlorine substitution are predicted to exhibit significantly weaker antiproliferative activity based on published SAR within the same scaffold.
- [1] El-Adl, K., Ibrahim, M. K., Alesawy, M. S. I., & Eissa, I. H. (2021). [1,2,4]Triazolo[4,3-c]quinazoline and bis([1,2,4]triazolo)[4,3-a:4',3'-c]quinazoline derived DNA intercalators: Design, synthesis, in silico ADMET profile, molecular docking and anti-proliferative evaluation studies. Bioorganic & Medicinal Chemistry, 30, 115958. View Source
- [2] Alesawy, M. S., Ibrahim, M. K., Eissa, I. H., & El-Adl, K. (2022). Design, synthesis, in silico ADMET, docking, and antiproliferative evaluations of [1,2,4]triazolo[4,3-c]quinazolines as classical DNA intercalators. Archiv der Pharmazie, 355(4), e2100412. View Source
